5-(2-Hydroxypropan-2-yl)nicotinic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxypropan-2-yl)nicotinic acid can be achieved through several synthetic routes. One common method involves the alkylation of nicotinic acid with 2-bromo-2-propanol under basic conditions. The reaction typically proceeds as follows:
- Dissolve nicotinic acid in a suitable solvent such as dimethylformamide (DMF).
- Add a base such as potassium carbonate (K2CO3) to the solution.
- Introduce 2-bromo-2-propanol to the reaction mixture.
- Stir the mixture at an elevated temperature (e.g., 80-100°C) for several hours.
- After completion, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale synthesis. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxypropan-2-yl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Formation of 5-(2-oxopropan-2-yl)nicotinic acid.
Reduction: Formation of 5-(2-hydroxypropan-2-yl)nicotinyl alcohol.
Substitution: Formation of 5-(2-alkoxypropan-2-yl)nicotinic acid derivatives
Scientific Research Applications
5-(2-Hydroxypropan-2-yl)nicotinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(2-Hydroxypropan-2-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the following mechanisms:
Enzyme Inhibition: Inhibits certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Receptor Binding: Binds to specific receptors on cell surfaces, triggering downstream signaling cascades.
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress, protecting cells from damage
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid (Niacin): A precursor to 5-(2-Hydroxypropan-2-yl)nicotinic acid, known for its role in metabolism and cardiovascular health.
Nicotinamide: Another derivative of nicotinic acid, commonly used in skincare products for its anti-inflammatory properties.
Isonicotinic Acid: An isomer of nicotinic acid, used in the synthesis of pharmaceuticals such as isoniazid
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in organic synthesis. Additionally, its potential therapeutic applications set it apart from other nicotinic acid derivatives.
Properties
Molecular Formula |
C9H11NO3 |
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Molecular Weight |
181.19 g/mol |
IUPAC Name |
5-(2-hydroxypropan-2-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H11NO3/c1-9(2,13)7-3-6(8(11)12)4-10-5-7/h3-5,13H,1-2H3,(H,11,12) |
InChI Key |
ZHMCIHCFHJXTTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CN=CC(=C1)C(=O)O)O |
Origin of Product |
United States |
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